[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride
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Overview
Description
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, making it a valuable molecule in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole and chlorophenyl derivatives.
Scientific Research Applications
[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride apart is its unique combination of the chlorophenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H9Cl2NO2S |
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Molecular Weight |
290.2 g/mol |
IUPAC Name |
2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H8ClNO2S.ClH/c12-9-4-2-1-3-8(9)11-13-7(6-16-11)5-10(14)15;/h1-4,6H,5H2,(H,14,15);1H |
InChI Key |
SKGKWMDBYLPHLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CC(=O)O)Cl.Cl |
Origin of Product |
United States |
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